(E)-3-(3,4-dihydroxyphenyl)(1,2,3-13C3)prop-2-enoic acid, also known as Caffeic Acid-13C3, is an isotopically labeled derivative of caffeic acid. This compound is characterized by the presence of carbon-13 isotopes, which enhances its utility in various analytical and research applications. Caffeic acid itself is a naturally occurring phenolic compound found in many plants and is recognized for its antioxidant, anti-inflammatory, and anticancer properties .
Caffeic Acid-13C3 can be sourced from natural plant extracts or synthesized in laboratories. The isotopic labeling is typically achieved through chemical synthesis or biosynthetic methods involving carbon-13 enriched environments.
This compound belongs to the class of phenylpropanoids, which are characterized by a phenolic structure and a propanoid backbone. It is specifically classified under flavonoids, known for their diverse biological activities.
The synthesis of (E)-3-(3,4-dihydroxyphenyl)(1,2,3-13C3)prop-2-enoic acid involves incorporating carbon-13 isotopes into the caffeic acid structure. Two primary methods are used:
The synthetic routes often require careful control of reaction conditions such as temperature, pH, and reaction time to achieve high yields and purity. Analytical techniques like high-performance liquid chromatography are frequently employed to monitor the synthesis process and confirm the incorporation of isotopes.
Caffeic Acid-13C3 participates in various chemical reactions typical of phenolic compounds. These include:
The reactivity of this compound is influenced by its phenolic nature, allowing it to act as a reducing agent in redox reactions. Its antioxidant properties enable it to scavenge free radicals effectively.
Caffeic Acid-13C3 exhibits its biological effects primarily through its antioxidant activity. It prevents the formation of reactive oxygen species and inhibits various inflammatory pathways.
Research indicates that Caffeic Acid-13C3 can:
Key chemical properties include:
Studies have shown that Caffeic Acid-13C3 has low intestinal absorption and poor bioavailability when administered orally.
Caffeic Acid-13C3 is widely used in scientific research for several purposes:
Additionally, due to its antioxidant and anti-inflammatory properties, it is investigated for potential therapeutic applications against various diseases, including cancer.
Isotopically labeled precursors, particularly ring-¹³C₆-phenylalanine and ring-¹³C₆-tyrosine, serve as critical tools for elucidating phenylpropanoid biosynthetic pathways. These compounds enable precise tracking of carbon flux through complex metabolic networks in plants and engineered microbial systems. In sorghum (Sorghum bicolor), feeding experiments with ¹³C₆-phenylalanine and ¹³C₆-tyrosine revealed distinct precursor utilization patterns: over 90% of labeled mass features in untargeted metabolomics were derived from both aromatic amino acids, though their proportional contributions varied significantly across tissues. Notably, phenylalanine preferentially incorporated into hydroxycinnamate esters and flavonoid glycosides, while tyrosine-exclusive derivatives exhibited higher abundance overall [4]. This differential incorporation underscores metabolic channeling—where discrete pools of p-coumaric acid (a key intermediate) are fed by phenylalanine via phenylalanine ammonia-lyase (PAL) and tyrosine via bifunctional phenylalanine/tyrosine ammonia-lyase (PTAL) [4] [10]. The bifunctional PTAL enzyme in grasses directly deaminates tyrosine to p-coumaric acid, bypassing cinnamate 4-hydroxylase (C4H)—a cytochrome P450 enzyme challenging to express in prokaryotes [10].
Table 1: Isotopically Labeled Precursors in Phenylpropanoid Studies
| Precursor | Target Metabolite | Incorporation Efficiency | Key Insights |
|---|---|---|---|
| ¹³C₆-Phenylalanine | p-Coumaric acid | Tissue-dependent | Major precursor for hydroxycinnamate esters |
| ¹³C₆-Tyrosine | p-Coumaric acid | Higher in grasses | Direct conversion via PTAL, bypassing C4H |
| ¹³C₃-Caffeic acid* | Phenylphenalenones | "Intact unit" incorporation | Lateral ring retention in 4′-methoxyanigorufone [1] |
Note: *Synthetic ¹³C₃-labeled caffeic acid (prop-2-enoic acid moiety)
The site-specific ¹³C₃ labeling of caffeic acid's prop-2-enoic acid moiety requires strategic enzymatic engineering. Biosynthesis begins with the shikimate pathway, yielding phenylalanine and tyrosine. Tyrosine is favored for microbial production due to its streamlined conversion: tyrosine ammonia-lyase (TAL) from Rhodotorula glutinis deaminates tyrosine to p-coumaric acid, which is then hydroxylated at the 3-position to form caffeic acid. Hydroxylation employs either:
For isotopic labeling, uniformly ¹³C₃-labeled tyrosine (e.g., 1185245-82-2) serves as the precursor. Upon TAL-catalyzed deamination, the ¹³C₃-labeled acrylic acid moiety retains isotopic integrity, confirmed via LC-MS/MS analysis showing mass shifts of +3 Da in molecular ions and fragment peaks [9] [10]. In plants, caffeic acid-¹³C₃ acts as a direct precursor for complex phenylpropanoids. For example, root cultures of Anigozanthos preissii incorporate 4-methoxycinnamic acid-¹³C₃ as an "intact unit" into phenylphenalenones like 4′-methoxyanigorufone, preserving the lateral ¹³C₃-phenyl ring [1].
Table 2: Key Enzymes for Biosynthesizing ¹³C₃-Labeled Caffeic Acid
| Enzyme | Source Organism | Reaction Catalyzed | Role in ¹³C₃ Labeling |
|---|---|---|---|
| Tyrosine ammonia-lyase (TAL) | Rhodotorula glutinis | Tyrosine → p-Coumaric acid | Introduces ¹³C₃ from labeled tyrosine |
| 4HPA3H | Pseudomonas aeruginosa | p-Coumaric acid → Caffeic acid | Retains ¹³C₃ in acrylic chain |
| CYP199A2 | Rhodopseudomonas palustris | p-Coumaric acid → Caffeic acid | High-fidelity hydroxylation with ¹³C₃ preservation |
Stable isotope-labeled caffeic acid enables quantitative mapping of metabolic fluxes in phenylpropanoid networks. The Precursor of Origin Determination in Untargeted Metabolomics (PODIUM) pipeline leverages ¹³C₆-phenylalanine/¹³C₆-tyrosine feeding and high-resolution LC-MS to trace >600 mass features in sorghum. This approach revealed that phenylalanine contributes dominantly to soluble hydroxycinnamates (e.g., caffeoyl shikimate), whereas tyrosine preferentially feeds lignin-bound p-coumarate [4]. Crucially, ¹³C₃-caffeic acid allows monitoring of downstream oxidative coupling reactions. Upon oxidation by NaIO₄ or laccases, caffeic acid-¹³C₃ forms an o-quinone intermediate (3-(3',4'-dioxo-1',5'-cyclohexadienyl)-¹³C₃-prop-2-enoic acid), detected via NMR chemical shifts at δC 114.6 (β-carbon) and 141.5 (α-carbon) [8]. This quinone undergoes non-enzymatic radical coupling to yield lignans like 4,8-exo-bis(3,4-dihydroxyphenyl)-3,7-dioxabicyclo[3.3.0]octane-2,6-dione, with isotopic enrichment confirming random radical coupling mechanisms [8].
Table 3: Analytical Techniques for Metabolic Flux Studies
| Technique | Isotope Used | Resolution | Key Applications |
|---|---|---|---|
| LC-QTOF-MS/MS | Caffeic acid-¹³C₃ | 1 ppm mass accuracy | Fragment profiling of prop-2-enoic acid moiety [3] |
| ¹³C-NMR | Caffeic acid-¹³C₃ | Chemical shift mapping | Detecting o-quinone intermediates [8] |
| PODIUM workflow | ¹³C₆-Phe/¹³C₆-Tyr | Untargeted feature detection | Cataloging Phe/Tyr-derived metabolomes [4] |
NMR analysis of ¹³C₃-caffeic acid oxidation directly captures kinetic flux through quinone intermediates, impossible with unlabeled analogs. Furthermore, in E. coli engineered for heterologous production, ¹³C metabolic flux analysis (¹³C-MFA) quantifies carbon partitioning from glucose into tyrosine-derived caffeic acid-¹³C₃, optimizing strain productivity [10]. These strategies collectively illuminate compartmentalized pathway dynamics and rate-limiting steps in phenylpropanoid biosynthesis.
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